molecular formula C13H17NO2 B14899565 n-(4-Methoxybenzyl)-3-methylbut-2-enamide

n-(4-Methoxybenzyl)-3-methylbut-2-enamide

Cat. No.: B14899565
M. Wt: 219.28 g/mol
InChI Key: YMCMRLSKEUWNOU-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-3-methylbut-2-enamide is an organic compound characterized by the presence of a methoxybenzyl group attached to an amide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-3-methylbut-2-enamide typically involves the condensation of 4-methoxybenzylamine with 3-methylbut-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 0°C

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The double bond in the but-2-enamide moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Sodium hydride in dimethylformamide

Major Products

    Oxidation: 4-Hydroxybenzyl derivative

    Reduction: Saturated amide derivative

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzyl)thiosemicarbazone: Known for its cytotoxic properties and coordination with metal ions.

    N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Studied for its potential as a pharmaceutical intermediate.

    N-(4-Methoxybenzyl)amide derivatives: Various derivatives have been synthesized and evaluated for their biological activities.

Uniqueness

N-(4-Methoxybenzyl)-3-methylbut-2-enamide stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of a methoxybenzyl group with a but-2-enamide moiety allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methylbut-2-enamide

InChI

InChI=1S/C13H17NO2/c1-10(2)8-13(15)14-9-11-4-6-12(16-3)7-5-11/h4-8H,9H2,1-3H3,(H,14,15)

InChI Key

YMCMRLSKEUWNOU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCC1=CC=C(C=C1)OC)C

Origin of Product

United States

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